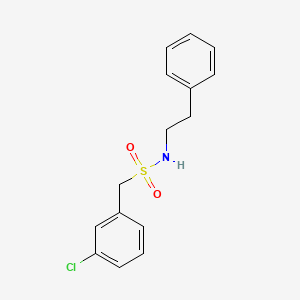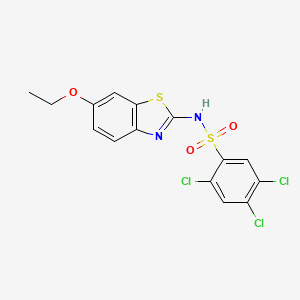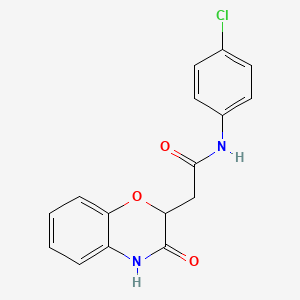![molecular formula C15H17FN4OS2 B4579288 1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including structures similar to 1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine, often involves multi-step synthetic routes that include the formation of 1,3,4-thiadiazole rings and their subsequent attachment to the piperazine core. The optimization of reaction conditions such as solvent choice, acid acceptor presence, and reaction temperature plays a crucial role in achieving high yields. For instance, Wu Qi (2014) demonstrated the synthesis of related piperazine derivatives under optimized conditions, achieving a significant yield of the desired products (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Sanjeevarayappa et al. (2015) utilized these methods to characterize a closely related compound, providing insight into its crystal system, space group, and molecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be attributed to the presence of functional groups that allow for further chemical modifications. The thiadiazole ring and the piperazine moiety present sites for nucleophilic attacks, electrophilic substitutions, and potential interactions with biological targets. Studies like those by Xia (2015) and Rajkumar et al. (2014) have explored the chemical behavior of similar compounds, highlighting their potential for further derivatization and the impact of substituents on their reactivity (Xia, 2015); (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The crystal structure analysis provides information on the molecular conformation, intermolecular interactions, and packing in the solid state, which can affect the compound's solubility and stability. Özbey et al. (1998) detailed the crystal structure of a related compound, revealing the arrangement of molecules in the crystal lattice and the presence of hydrogen bonding (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for interactions with biological molecules, are influenced by the molecular structure. The presence of the fluorophenyl group, thiadiazole ring, and piperazine core contribute to the compound's affinity for biological targets, its reactivity towards nucleophiles and electrophiles, and its overall chemical stability. Studies on similar compounds have shown a range of biological activities, which can be attributed to their chemical properties and the ability to interact with various biological systems (Rajkumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
One study involved the design and synthesis of novel piperazine derivatives, including those related to the specified chemical structure, to investigate their antibacterial activities. The compounds demonstrated varying levels of effectiveness against different bacterial strains, showcasing their potential as antibacterial agents (Wu Qi, 2014).
Antimicrobial and Biological Activities
Further research synthesized hybrid molecules containing piperazine and investigated their antimicrobial activities. These compounds, including those with structures similar to the specified chemical, showed significant activity against various microorganisms, indicating their potential for treating microbial infections (Serap Başoğlu et al., 2013).
Synthesis and Evaluation of Novel Systems
Another study focused on the synthesis of novel thiadiazole systems incorporating the piperazine motif. These compounds were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (W. Hamama et al., 2017).
Biological Evaluation of Aryl(thio)carbamoyl Derivatives
Research on the synthesis and biological evaluation of aryl(thio)carbamoyl derivatives of piperazines, including those resembling the specified chemical compound, showed potential herbicidal and cytokinin mimicking activities. These studies indicate the compound's versatility in both pharmaceutical and agricultural applications (G. Stoilkova et al., 2014).
Antimycobacterial Activity
Compounds structurally related to the specified chemical were synthesized and evaluated for their antimycobacterial activity. Some derivatives demonstrated promising activity against Mycobacterium species, highlighting their potential in developing treatments for mycobacterial infections (B. Sathe et al., 2011).
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS2/c1-11-17-18-15(23-11)22-10-14(21)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMVWZFUIAOPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)
![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)
